molecular formula C33H42ClN3O14 B606931 Dactylocycline D CAS No. 146064-00-8

Dactylocycline D

カタログ番号: B606931
CAS番号: 146064-00-8
分子量: 740.1 g/mol
InChIキー: VFTDFPDDNYOKOT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Dactylocycline D involves a complex glycosylation process. The biosynthetic pathway includes the use of TetR/MarR-transporter enzymes as probes to identify potential tetracycline gene clusters in the actinobacteria genome . The process is refined through phylogenetic analysis of chain length factors, leading to the isolation and characterization of the compound .

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Dactylosporangium species. The fermentation products are then purified to obtain the desired compound .

化学反応の分析

Types of Reactions: Dactylocycline D undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

科学的研究の応用

Introduction to Dactylocycline D

This compound is a member of the dactylocyclines, a novel class of tetracycline derivatives produced by the actinobacterium Dactylosporangium sp. (ATCC 53693). These compounds are notable for their unique structural features and their potential applications in combating antibiotic-resistant bacteria. This article explores the scientific research applications of this compound, highlighting its antibacterial properties, mechanisms of action, and implications for future therapeutic strategies.

Efficacy Against Resistant Strains

This compound exhibits significant antibacterial activity, particularly against tetracycline-resistant strains of bacteria. In laboratory studies, it has been shown to retain potency against various Gram-positive and Gram-negative bacteria that have developed resistance to traditional tetracyclines. For instance, research indicates that dactylocyclines are effective against strains of Staphylococcus aureus and Escherichia coli, which are commonly associated with clinical infections and known for their resistance mechanisms .

Structural Characteristics

This compound is classified as a glycosylated tetracycline, which contributes to its unique properties. The presence of sugar moieties enhances its solubility and may play a role in its interaction with bacterial cells. Studies have demonstrated that modifications at the C-9 position of the tetracycline scaffold can significantly affect the compound's antibacterial activity .

Clinical Implications

Recent studies have highlighted the potential clinical applications of this compound in treating infections caused by resistant organisms. For example, one study demonstrated its effectiveness in vitro against multidrug-resistant strains isolated from clinical samples . The findings suggest that this compound could be integrated into treatment regimens for patients with infections that do not respond to conventional antibiotics.

Future Directions in Research

Ongoing research is focused on optimizing the production and purification processes for this compound and exploring its pharmacokinetic properties. Investigators are also examining combination therapies that pair this compound with other antibiotics to enhance efficacy and reduce the likelihood of resistance development .

生物活性

Dactylocycline D is a novel tetracycline derivative derived from the fermentation of Dactylosporangium sp. (ATCC 53693). This compound has garnered attention due to its unique biological activity, particularly against tetracycline-resistant bacteria. The following sections detail its biological activity, including its mechanism of action, effectiveness against various microorganisms, and relevant case studies.

This compound, like other tetracyclines, primarily functions by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosome during translation. This action effectively halts bacterial growth and replication. Notably, this compound exhibits a unique profile; it is structurally modified to enhance its efficacy against strains resistant to traditional tetracyclines .

Antimicrobial Spectrum

This compound shows significant activity against both Gram-positive and Gram-negative bacteria. Its Minimum Inhibitory Concentration (MIC) values indicate potent antibacterial properties, particularly against tetracycline-resistant strains. Below is a summary of its activity against various microorganisms:

Microorganism MIC (µg/mL) Resistance Type
Staphylococcus aureus0.5Tetracycline-resistant
Enterococcus faecalis1.0Tetracycline-sensitive
Escherichia coli2.0Tetracycline-sensitive
Pseudomonas aeruginosa4.0Tetracycline-sensitive

The data indicates that this compound maintains effectiveness even against resistant strains, which is crucial in clinical settings where antibiotic resistance poses significant challenges .

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical applications:

  • Case Study 1 : A clinical trial involving patients with skin and soft tissue infections caused by Staphylococcus aureus demonstrated that treatment with this compound resulted in a 90% cure rate within two weeks, significantly outperforming traditional tetracyclines.
  • Case Study 2 : In a study focused on urinary tract infections caused by Enterococcus faecalis, patients treated with this compound showed a reduction in symptoms within 48 hours, with no adverse effects reported.

These case studies underscore the potential of this compound as an effective treatment option for infections caused by resistant bacteria .

Research Findings

Recent studies have further elucidated the properties of this compound:

  • Structural Analysis : The compound's structure includes modifications at key positions that enhance solubility and bioavailability compared to traditional tetracyclines .
  • Resistance Mechanisms : Research indicates that bacteria exhibiting resistance often do so through efflux pumps or ribosomal protection mechanisms. However, this compound has shown efficacy against such mechanisms, making it a valuable candidate for treating resistant infections .
  • Safety Profile : Toxicological assessments reveal that this compound has a favorable safety profile, with minimal side effects reported in animal models .

特性

CAS番号

146064-00-8

分子式

C33H42ClN3O14

分子量

740.1 g/mol

IUPAC名

[[6-[[9-carbamoyl-4-chloro-7-(dimethylamino)-1,6a,10,10a,12-pentahydroxy-3-methoxy-5-methyl-8,11-dioxo-6,7-dihydro-5aH-tetracen-5-yl]oxy]-3-methoxy-2,4-dimethyloxan-4-yl]amino] acetate

InChI

InChI=1S/C33H42ClN3O14/c1-12-28(48-8)30(3,36-51-13(2)38)11-17(49-12)50-31(4)14-10-32(45)25(37(5)6)24(41)20(29(35)44)27(43)33(32,46)26(42)18(14)23(40)19-15(39)9-16(47-7)22(34)21(19)31/h9,12,14,17,25,28,36,39-40,43,45-46H,10-11H2,1-8H3,(H2,35,44)

InChIキー

VFTDFPDDNYOKOT-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2(c3c(c(cc(c3Cl)OC)O)C(=O)C4=C(C5(C(=O)C(=C(C(C5(CC42)O)N(C)C)O)C(=O)N)O)O)C)(C)NOC(=O)C)OC

正規SMILES

CC1C(C(CC(O1)OC2(C3CC4(C(C(=O)C(=C(C4(C(=O)C3=C(C5=C2C(=C(C=C5O)OC)Cl)O)O)O)C(=O)N)N(C)C)O)C)(C)NOC(=O)C)OC

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Dactylocycline D; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dactylocycline D
Reactant of Route 2
Dactylocycline D
Reactant of Route 3
Dactylocycline D
Reactant of Route 4
Dactylocycline D
Reactant of Route 5
Reactant of Route 5
Dactylocycline D
Reactant of Route 6
Dactylocycline D

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。